(2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-ol
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Overview
Description
(2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-ol is an organic compound characterized by the presence of four fluorine atoms and a hydroxyl group attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-ol typically involves the fluorination of a suitable precursor. One common method is the reaction of 2-methyl-2-butene with a fluorinating agent such as tetrafluoromethane (CF4) under controlled conditions. The reaction is carried out in the presence of a catalyst, often a metal fluoride, at elevated temperatures and pressures to ensure complete fluorination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of advanced fluorination techniques, such as electrochemical fluorination, can enhance yield and purity. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Formation of 3,3,4,4-tetrafluoro-2-methylbutan-2-one.
Reduction: Formation of 3,3,4,4-tetrafluoro-2-methylbutane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential use in the development of pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-ol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S)-3,3,4,4-Tetrafluoro-2-methylbutane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
(2S)-3,3,4,4-Tetrafluoro-2-methylbutan-2-one: Contains a ketone group instead of a hydroxyl group, leading to different reactivity and applications.
(2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine: Contains an amine group, which can alter its biological activity and chemical properties.
Uniqueness
(2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-ol is unique due to the combination of its hydroxyl group and multiple fluorine atoms. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
(2S)-3,3,4,4-tetrafluoro-2-methylbutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F4O/c1-3(2-10)5(8,9)4(6)7/h3-4,10H,2H2,1H3/t3-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKZOHYNPBCZNX-VKHMYHEASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C(C(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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